1-Bromo-3-nitronaphthalene
Overview
Description
Synthesis Analysis
1-Bromo-3-nitronaphthalene can be synthesized through various methods, including the nitration of naphthalene derivatives. A simple and efficient synthesis approach involves the nitration of naphthalene to produce 1-nitronaphthalene, which can then be further brominated to obtain 1-Bromo-3-nitronaphthalene. An example of such synthesis is reported by Li Gong-an, Miao Jiang-huan, and Z. Xiaopeng (2009), where 1-nitronaphthalene is produced with a high yield under mild conditions, suggesting a potential pathway for the synthesis of 1-Bromo-3-nitronaphthalene through further halogenation steps (Li Gong-an et al., 2009).
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-nitronaphthalene has been studied through various spectroscopic techniques. A notable study by A. Alparone and V. Librando (2012) discusses the non-planar geometry of 1-nitronaphthalene, which is a related compound. Their findings suggest that the presence of substituents like bromo and nitro groups can influence the planarity and electronic distribution in naphthalene derivatives, providing insights into the structural aspects of 1-Bromo-3-nitronaphthalene (Alparone & Librando, 2012).
Chemical Reactions and Properties
1-Bromo-3-nitronaphthalene participates in various chemical reactions, including nucleophilic substitutions and coupling reactions. The compound's reactivity has been explored in the context of forming N-naphthylpyrroles and phenanthrenes through reactions with conjugated dienes, as detailed by E. Paredes et al. (2003). These reactions demonstrate the versatility of 1-Bromo-3-nitronaphthalene in synthesizing complex aromatic compounds (Paredes et al., 2003).
Physical Properties Analysis
The physical properties of 1-Bromo-3-nitronaphthalene, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical syntheses. While specific studies on these properties were not identified in the current literature search, the physical properties of related compounds suggest that 1-Bromo-3-nitronaphthalene is likely to exhibit low solubility in water and high solubility in organic solvents, consistent with its aromatic and halogenated nature.
Chemical Properties Analysis
The chemical properties of 1-Bromo-3-nitronaphthalene, including its electrophilic and nucleophilic reaction capabilities, have been inferred from studies on related nitronaphthalenes. For instance, the photolysis and radical formation potential of 1-nitronaphthalene in atmospheric waters, as explored by M. Brigante et al. (2010), provide insights into the photochemical behavior of 1-Bromo-3-nitronaphthalene (Brigante et al., 2010). These properties are essential for understanding the environmental impact and degradation pathways of the compound.
Scientific Research Applications
1. Battery Depolarizer in Magnesium Reserve Batteries
1-Nitronaphthalene, closely related to 1-Bromo-3-nitronaphthalene, has been explored for use as a battery depolarizer in magnesium reserve batteries. It is combined with acetylene black to enhance conductivity. Its effectiveness as a cathode active material is assessed through magnesium/1-nitronaphthalene cells, discharged in various electrolytes and at different current densities. This application highlights its potential in energy storage technologies (Thirunakaran et al., 1996).
2. Photochemistry in Atmospheric Waters
1-Nitronaphthalene serves as a model for studying photosensitized reactions in atmospheric waters. Its interactions with oxygen and halides under various conditions, including laser flash photolysis, have been studied. This research is crucial for understanding the formation of radical species and singlet oxygen in the environment, which are significant in atmospheric chemistry (Brigante et al., 2010).
3. Synthesis of Medicines and Dyes
1-Nitronaphthalene is a key intermediate in the synthesis of various chemicals, including medicines, dyes, and agricultural chemicals. A simple and effective method for synthesizing 1-nitronaphthalene has been reported, highlighting its significance in the chemical industry (Gong-an et al., 2009).
4. Atmospheric Modeling and Environmental Impact
Studies on the formation, decay, and partitioning of semivolatile nitro-polycyclic aromatic hydrocarbons like nitronaphthalenes in the atmosphere have been conducted. These studies are crucial for modeling atmospheric conditions and understanding the environmental impact of such compounds (Feilberg et al., 1999).
5. Glutathione Conjugation in Toxicology Studies
1-Nitronaphthalene's metabolism to electrophilic metabolites, which are then trapped as glutathione conjugates in lung and liver tissues, has been studied. This research is important for understanding the bioactivation and toxicity of nitroaromatic compounds in biological systems (Watt et al., 1999).
6. Hydrogen Sulphide Utilization
The selective reduction of 1-nitronaphthalene by hydrogen sulphide in aqueous solutions has been demonstrated. This process is significant in the petroleum industry and offers an alternative to the Claus process, potentially reducing energy expenditure (Mondal et al., 2015).
7. Electronic Spectra and Energy Transfer Studies
Research on the electronic spectra and intramolecular energy transfer in 1-nitronaphthalene has provided insights into its electronic states and luminescence behavior. This is essential for understanding the photophysical properties of nitroaromatic compounds (Mikula et al., 1972).
Safety And Hazards
properties
IUPAC Name |
1-bromo-3-nitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-10-6-8(12(13)14)5-7-3-1-2-4-9(7)10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCNOTIUELQJIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324773 | |
Record name | 1-bromo-3-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-nitronaphthalene | |
CAS RN |
7499-65-2 | |
Record name | NSC407684 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-3-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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